Cas no 1053658-51-7 (2-chloro-4-(3-fluorophenyl)-1,3,5-triazine)

1053658-51-7 structure
Productnaam:2-chloro-4-(3-fluorophenyl)-1,3,5-triazine
CAS-nummer:1053658-51-7
MF:C9H5ClFN3
MW:209.607503652573
MDL:MFCD11052418
CID:4570109
PubChem ID:57364203
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
- 2-chloro-4-(3-fluorophenyl)-1,3,5-triazine
-
- MDL: MFCD11052418
- Inchi: 1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-2-1-3-7(11)4-6/h1-5H
- InChI-sleutel: REIFUUDEOYACDL-UHFFFAOYSA-N
- LACHT: N1=CN=C(C2=CC=CC(F)=C2)N=C1Cl
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264292-1.0g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 1.0g |
$442.0 | 2024-06-18 | |
abcr | AB303138-1g |
2-Chloro-4-(3-fluoro-phenyl)-[1,3,5]triazine, 95%; . |
1053658-51-7 | 95% | 1g |
€362.50 | 2025-02-19 | |
Aaron | AR01C6D4-1g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 1g |
$633.00 | 2025-02-09 | |
Aaron | AR01C6D4-2.5g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 2.5g |
$1218.00 | 2025-02-09 | |
Ambeed | A1084115-5g |
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 5g |
$913.0 | 2024-08-02 | |
1PlusChem | 1P01C64S-10g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 10g |
$2411.00 | 2023-12-26 | |
1PlusChem | 1P01C64S-1g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 1g |
$609.00 | 2023-12-26 | |
1PlusChem | 1P01C64S-2.5g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 2.5g |
$1134.00 | 2023-12-26 | |
1PlusChem | 1P01C64S-500mg |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 500mg |
$471.00 | 2023-12-26 | |
A2B Chem LLC | AW46636-5g |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine |
1053658-51-7 | 95% | 5g |
$1383.00 | 2024-04-20 |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine Gerelateerde literatuur
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
1053658-51-7 (2-chloro-4-(3-fluorophenyl)-1,3,5-triazine) Gerelateerde producten
- 2246911-09-9((1-ethyl-1H-1,2,4-triazol-5-yl)boronic acid)
- 691887-83-9(2-(2,5-Dichlorophenyl)sulfonylacetonitrile)
- 1105222-00-1(2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide)
- 2228995-66-0(O-(4-bromo-2-fluoro-6-methoxyphenyl)methylhydroxylamine)
- 2137640-35-6(methyl 1-(2-bromo-6-fluoropyridin-3-yl)methyl-1H-1,2,3-triazole-4-carboxylate)
- 1795133-96-8(N-2-Hydroxy-5-1-hydroxy-2-2-(4-methoxyphenyl)-1-methylethylmethylaminoethylphenylformamide)
- 2137587-57-4(4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine)
- 62643-19-0(oxepan-4-one)
- 2138012-70-9(3-(2-amino-2-methylbutyl)-1-cyclopentylurea)
- 1904320-72-4((2,5-Dimethylfuran-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1053658-51-7)2-chloro-4-(3-fluorophenyl)-1,3,5-triazine

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):390.0/822.0